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molecular formula C15H11NO3 B8796615 2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one

2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one

Cat. No. B8796615
M. Wt: 253.25 g/mol
InChI Key: DDGHMXAZQIPINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06107036

Procedure details

2.5 ml pyridine is added to a suspension of 0.25 mol salicylamide in 50 ml xylene. While boiling under reflux (water separator) 0.26 mol 4-methoxybenzoyl chloride is added within 3 hours and it is heated to boiling for a further 3 hours under reflux. A further 2.5 ml pyridine is added and it is heated for a further 8 hours. After cooling to room temperature it is poured onto 400 ml isopropanol and suction filtered. The residue is recrystallized from ethylene glycol monomethyl ether.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.26 mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7]([NH2:16])(=[O:15])[C:8]1[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[OH:10].[CH3:17][O:18][C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=O)=[CH:21][CH:20]=1.C(O)(C)C>C1(C)C(C)=CC=CC=1>[CH3:17][O:18][C:19]1[CH:27]=[CH:26][C:22]([C:23]2[O:10][C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[C:7](=[O:15])[N:16]=2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0.26 mol
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added within 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
it is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
it is heated for a further 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethylene glycol monomethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=CC=C(C=C1)C=1OC2=C(C(N1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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